2-(1-Aminopropyl)-4-tert-butylphenol
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Overview
Description
2-(1-Aminopropyl)-4-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phenol ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-4-tert-butylphenol can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-4-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-(1-Aminopropyl)-4-tert-butylphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-4-tert-butylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminopropyl)-4-methylphenol
- 2-(1-Aminopropyl)-4-ethylphenol
- 2-(1-Aminopropyl)-4-isopropylphenol
Uniqueness
2-(1-Aminopropyl)-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This structural feature can affect the compound’s solubility, stability, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-tert-butylphenol |
InChI |
InChI=1S/C13H21NO/c1-5-11(14)10-8-9(13(2,3)4)6-7-12(10)15/h6-8,11,15H,5,14H2,1-4H3 |
InChI Key |
SDXVLTRZOGYTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C(C)(C)C)O)N |
Origin of Product |
United States |
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